3,4-Methylenedioxy PV9 (hydrochloride)
Overview
Description
3,4-Methylenedioxy PV9 (hydrochloride) is a synthetic cathinone derivative. Cathinones are a class of compounds structurally related to amphetamines and are known for their stimulant properties. This compound is primarily used in scientific research and forensic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Methylenedioxy PV9 (hydrochloride) typically involves the following steps:
Formation of the 3,4-methylenedioxyphenylacetone: This is achieved by reacting 3,4-methylenedioxybenzaldehyde with nitroethane in the presence of a base to form the nitrostyrene intermediate, which is then reduced to the phenylacetone.
Formation of the pyrrolidinyl ketone: The phenylacetone is reacted with pyrrolidine in the presence of a reducing agent to form the pyrrolidinyl ketone.
Hydrochloride salt formation: The free base of the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of 3,4-Methylenedioxy PV9 (hydrochloride) follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves stringent quality control measures to ensure the consistency and safety of the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylenedioxy group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
3,4-Methylenedioxy PV9 (hydrochloride) is used extensively in scientific research, particularly in the fields of:
Chemistry: As a reference standard for analytical methods such as mass spectrometry.
Biology: Studying its effects on various cell lines, including human aortic endothelial cells and human hepatocellular carcinoma cells.
Medicine: Investigating its potential therapeutic effects and toxicological properties.
Mechanism of Action
The exact mechanism of action of 3,4-Methylenedioxy PV9 (hydrochloride) is not fully understood. it is believed to act as a stimulant by increasing the levels of neurotransmitters such as dopamine and norepinephrine in the brain. This is achieved by inhibiting the reuptake of these neurotransmitters, leading to increased synaptic concentrations and prolonged signaling .
Comparison with Similar Compounds
Methylenedioxypyrovalerone (MDPV): A structurally similar compound with potent stimulant effects.
3,4-Methylenedioxy-N-methylcathinone (methylone): Another cathinone derivative with similar stimulant properties.
Uniqueness: 3,4-Methylenedioxy PV9 (hydrochloride) is unique due to its specific structural modifications, which confer distinct pharmacological properties compared to other cathinone derivatives. Its longer alkyl chain and methylenedioxy group contribute to its unique interaction with neurotransmitter transporters .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-pyrrolidin-1-yloctan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3.ClH/c1-2-3-4-5-8-16(20-11-6-7-12-20)19(21)15-9-10-17-18(13-15)23-14-22-17;/h9-10,13,16H,2-8,11-12,14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKXCYXCXKRYNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901342975 | |
Record name | 1-(3′,4′-Methylenedioxyphenyl)-2-pyrrolidino-1-octanone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901342975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24646-40-0 | |
Record name | 1-(3′,4′-Methylenedioxyphenyl)-2-pyrrolidino-1-octanone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901342975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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